molecular formula C19H24N2O3S B11591025 (5Z)-3-cyclohexyl-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one

(5Z)-3-cyclohexyl-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B11591025
M. Wt: 360.5 g/mol
InChI Key: LAMJNOCIXHPQAM-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-3-cyclohexyl-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one is a synthetic organic molecule with potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring a cyclohexyl group, an ethoxy-hydroxyphenyl moiety, and a sulfanylideneimidazolidinone core, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-cyclohexyl-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one typically involves a multi-step process:

    Formation of the Imidazolidinone Core: This step involves the reaction of a suitable amine with a carbonyl compound to form the imidazolidinone ring.

    Introduction of the Sulfanylidene Group: The imidazolidinone intermediate is then treated with a sulfurizing agent to introduce the sulfanylidene group.

    Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Ethoxy-Hydroxyphenyl Moiety: This involves the reaction of an appropriate phenol derivative with an ethylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazolidinone ring or the phenyl moiety, potentially leading to the formation of various reduced derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazolidinone derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving sulfur-containing groups. Its structural features make it a candidate for investigating biological pathways and mechanisms.

Medicine

Medicinally, the compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (5Z)-3-cyclohexyl-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s sulfanylidene group may play a crucial role in these interactions, potentially inhibiting or modulating the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione: This compound shares a similar phenyl and ethoxy-hydroxyphenyl moiety but differs in the core structure.

    (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one: This compound has a similar thiazolidinone core but different substituents.

Uniqueness

The uniqueness of (5Z)-3-cyclohexyl-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one lies in its specific combination of functional groups and structural features. The presence of the cyclohexyl group, along with the ethoxy-hydroxyphenyl moiety and the sulfanylideneimidazolidinone core, provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C19H24N2O3S/c1-3-24-16-11-7-8-13(17(16)22)12-15-18(23)21(19(25)20(15)2)14-9-5-4-6-10-14/h7-8,11-12,14,22H,3-6,9-10H2,1-2H3/b15-12-

InChI Key

LAMJNOCIXHPQAM-QINSGFPZSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=C\2/C(=O)N(C(=S)N2C)C3CCCCC3

Canonical SMILES

CCOC1=CC=CC(=C1O)C=C2C(=O)N(C(=S)N2C)C3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.